2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is a synthetic compound with a unique structure, bridging several chemical classes. It integrates a quinoline derivative, a pyran core, and a naphthalene group, potentially endowing it with a diverse range of biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : This can be synthesized through the reduction of quinoline.
Attachment of the pyran core:
Combining with naphthalene acetamide: : The final step involves a coupling reaction between the pyran derivative and naphthalene acetamide, typically using reagents like N,N'-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This involves:
Scaling up: the reaction conditions
Using continuous flow reactors: for better control over reaction parameters
Employing advanced purification techniques: like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide can undergo several types of reactions:
Oxidation: : This can lead to the formation of more complex quinoline derivatives.
Reduction: : This might target the oxo group in the pyran ring, reducing it to an alcohol.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution conditions: : Typically involve nucleophilic aromatic substitution using reagents like sodium ethoxide.
Major Products Formed
Oxidation: : Leads to quinoline derivatives with potential enhanced aromaticity.
Reduction: : Results in alcohols that can further undergo condensation reactions.
Substitution: : Produces a variety of naphthalene-based derivatives with different functional groups.
Scientific Research Applications
This compound has piqued interest in several fields:
Chemistry: : Its unique structure allows it to act as a building block for more complex molecules.
Biology: : Studies suggest it might interact with various biological pathways, indicating potential for drug development.
Medicine: : Early research indicates it might have anti-cancer and anti-inflammatory properties.
Industry: : Its stability and reactivity make it useful in developing specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is still under investigation. preliminary studies suggest it:
Interacts with cellular proteins: through binding to specific sites.
Modulates signal transduction pathways: , affecting cellular responses.
Potentially inhibits enzymes: involved in disease pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
Quinoline derivatives: : These often possess anti-malarial and anti-cancer properties.
Pyran derivatives: : Known for their broad-spectrum antibiotic and antifungal activities.
Naphthalene acetamides: : Studied for their roles in inhibiting various enzymatic processes.
What sets 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide apart is its multi-functional moieties, which might confer a broader range of biological activities and chemical reactivities.
Conclusion
This compound stands out as a compound of significant interest due to its complex structure and diverse potential applications in scientific research and industry. Its synthesis and reactivity offer multiple pathways for exploration, making it a valuable asset in the toolbox of synthetic and medicinal chemists.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-25-15-21(16-29-14-6-10-20-8-2-4-13-24(20)29)32-17-26(25)33-18-27(31)28-23-12-5-9-19-7-1-3-11-22(19)23/h1-5,7-9,11-13,15,17H,6,10,14,16,18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKOAJZIRJUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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